molecular formula C20H35N3O13 B3028716 GlcNAc beta(1-3)GalNAc-alpha-Thr CAS No. 286959-52-2

GlcNAc beta(1-3)GalNAc-alpha-Thr

Numéro de catalogue B3028716
Numéro CAS: 286959-52-2
Poids moléculaire: 525.5 g/mol
Clé InChI: BMSPZGKRTLZXAV-RGVQASSVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycosylation is a critical post-translational modification that affects the structure and function of proteins. The disaccharide GalNAc beta(1-3)GalNAc-alpha-Thr is a component of O-glycans, which are commonly found on the mucin-type glycoproteins. These structures are synthesized by a variety of glycosyltransferases, enzymes that transfer sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds.

Synthesis Analysis

The synthesis of complex glycan structures involves a series of enzymatic reactions. For instance, the enzyme sialyltransferase is responsible for adding sialic acid to the terminal carbohydrate groups of glycoproteins and glycolipids, forming structures such as NeuAc alpha 2,3Gal beta 1,3(4)GlcNAc sequences . Similarly, the enzyme UDP-GalNAc:GlcNAc(beta)-R beta1,4-N-acetylgalactosaminyltransferase from Caenorhabditis elegans has been shown to synthesize the LDN structure, which is an alternative sequence to the lactosamine sequence found in animal glycoconjugates .

Molecular Structure Analysis

The molecular structure of glycan sequences is determined by the specific linkages between sugar residues. For example, the GalNAc beta(1-4)GlcNAc structure can be modified by the addition of a fucose residue by the enzyme alpha 3/4-fucosyltransferase, resulting in the formation of GalNAc beta(1-4)[Fuc alpha(1-3)]GlcNAc . Molecular dynamics simulations have shown that the conformational differences between compounds with different substituents at specific positions are minor, indicating that the overall structure of the glycan is maintained despite variations in the sugar composition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of glycan structures are catalyzed by specific enzymes. For example, the alpha 6-sialyltransferase from bovine colostrum is involved in the synthesis of the terminal NeuAc alpha(2-6)GalNAc beta(1-4)GlcNAc sequence on N-linked glycans of bovine milk glycoproteins . This enzyme can recognize different substrates, indicating that glycosyltransferases have the ability to catalyze the formation of diverse glycan structures depending on the available sugar donors and acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of glycan structures are influenced by their specific sugar compositions and linkages. These properties can affect the solubility, stability, and interactions of glycoproteins with other molecules. The presence of specific glycan structures can also influence the biological activity of glycoproteins, such as their roles in cell-cell recognition, signaling, and immune responses.

Applications De Recherche Scientifique

Post-translational Modification in Eukaryotes

GlcNAc beta(1-3)GalNAc-alpha-Thr is involved in the post-translational modification of nuclear and cytoplasmic proteins in eukaryotes, particularly through beta-O-linked N-acetylglucosamine (O-GlcNAc) modifications. This modification plays a regulatory role in various cellular processes, and specific antibodies have been developed to detect it (Comer et al., 2001).

Visualization and Identification of O-GlcNAc-Modified Proteins

Novel probes have been developed to enable the specific visualization and accurate identification of O-GlcNAc-modified proteins in cells. These probes have enhanced efficiency and selectivity for tracking O-GlcNAc modifications (Li et al., 2016).

Production for Xenotransplantation Studies

Escherichia coli has been used as a "living factory" for the production of glycan structures, including GlcNAc epitopes, for xenotransplantation research. This approach provides an alternative to chemical synthesis for studying the biological functions of such oligosaccharides (Bettler et al., 2003).

Chemoenzymatic Synthesis in Cancer Research

The compound is used in the chemoenzymatic synthesis of glycopeptides, which are important for the development of cancer vaccines. This includes synthesis strategies for glycopeptides carrying tumor-associated carbohydrate antigens (George et al., 2001).

Glycosylation in Bioorganic Chemistry

Research in bioorganic chemistry has focused on developing protocols for the preparation of beta-glycosides of N-acetyl glucosamine (GlcNAc) and N-acetyl galactosamine (GalNAc), highlighting the significance of these glycosides in various chemical processes (Christensen et al., 2008).

Safety and Hazards

The safety data sheet for “GlcNAc beta(1-3)GalNAc-alpha-Thr” suggests that any clothing contaminated by the product should be immediately removed and the area should be evacuated . It is recommended to consult a physician and show the safety data sheet in case of exposure .

Orientations Futures

The future research in this field will provide novel, more effective chemical strategies and probes for the molecular interrogation of O-GlcNAcylation, elucidating new mechanisms and functional roles of O-GlcNAc with potential therapeutic applications in human health .

Mécanisme D'action

Target of Action

The primary target of GlcNAc beta(1-3)GalNAc-alpha-Thr is the protein alpha-dystroglycan (DAG1) . This protein plays a crucial role in the biosynthesis of the phosphorylated O-mannosyl trisaccharide, a carbohydrate structure present in alpha-dystroglycan . This structure is required for binding laminin G-like domain-containing extracellular proteins with high affinity .

Mode of Action

This compound acts coordinately with GTDC2/POMGnT2 to synthesize a GalNAc-beta3-GlcNAc-beta-terminus at the 4-position of protein O-mannose . This interaction results in the biosynthesis of the phosphorylated O-mannosyl trisaccharide .

Biochemical Pathways

The compound is involved in the hexosamine biosynthesis pathway (HBP) . This pathway synthesizes uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), an active form of GlcNAc . The HBP is highly conserved across organisms and plays a pivotal role in the normal growth and development of organisms .

Pharmacokinetics

It’s known that the compound is a biochemical reagent used for proteomics research . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the action of this compound is the creation of a unique carbohydrate structure, GalNAc-beta-1-3GlcNAc, on N- and O-glycans . This modification plays an important role in a broad range of cellular functions by modifying nuclear, cytosolic, and mitochondrial proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, truncated O-glycosylation, also known as Tn antigen or O-GalNAcylation, is highly upregulated in diseases such as cancer, autoimmune disorders, neurodegenerative diseases, and IgA nephropathy . Characterization of O-GalNAcylation helps decipher the role of Tn antigen in physiopathology and therapy .

Propriétés

IUPAC Name

(2S,3R)-3-[(2S,3S,4R,5R,6S)-3-acetamido-4-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O13/c1-6(11(21)18(31)32)33-20-13(23-8(3)27)17(15(29)10(5-25)35-20)36-19-12(22-7(2)26)16(30)14(28)9(4-24)34-19/h6,9-17,19-20,24-25,28-30H,4-5,21H2,1-3H3,(H,22,26)(H,23,27)(H,31,32)/t6-,9+,10+,11+,12+,13+,14-,15+,16-,17-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSPZGKRTLZXAV-RGVQASSVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO)O)O[C@H]2[C@H]([C@H]([C@@H]([C@@H](O2)CO)O)O)NC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693687
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

286959-52-2
Record name (2S,3R)-3-{[(2S,3S,4R,5R,6S)-3-Acetamido-4-{[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2-aminobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.